molecular formula C13H22N2OS B215730 6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one

6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one

Cat. No. B215730
M. Wt: 254.39 g/mol
InChI Key: NRGACWPKEWGOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidinones. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one is not well-understood. However, it has been proposed that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It has been reported to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant response.
Biochemical and Physiological Effects:
6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. Moreover, it has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one in lab experiments is its well-established synthesis method and availability. Moreover, it has been extensively studied for its potential therapeutic applications, which make it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one. One of the potential areas of research is its application in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Moreover, it can be studied for its potential use as an anticancer agent in combination with other chemotherapeutic drugs. Additionally, further studies can be conducted to understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one involves the reaction of 2,4-dichloro-5-methylpyrimidine with 3-methyl-1-butylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with propyl mercaptan to yield the final compound. The synthesis method is well-established and has been reported in various scientific journals.

Scientific Research Applications

6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammation-related diseases. Additionally, it has been shown to have anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one

Molecular Formula

C13H22N2OS

Molecular Weight

254.39 g/mol

IUPAC Name

6-methyl-5-(3-methylbutyl)-2-propylsulfanyl-1H-pyrimidin-4-one

InChI

InChI=1S/C13H22N2OS/c1-5-8-17-13-14-10(4)11(12(16)15-13)7-6-9(2)3/h9H,5-8H2,1-4H3,(H,14,15,16)

InChI Key

NRGACWPKEWGOMR-UHFFFAOYSA-N

Isomeric SMILES

CCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

SMILES

CCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

Canonical SMILES

CCCSC1=NC(=O)C(=C(N1)C)CCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.